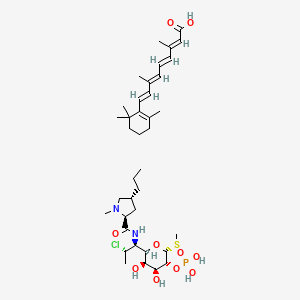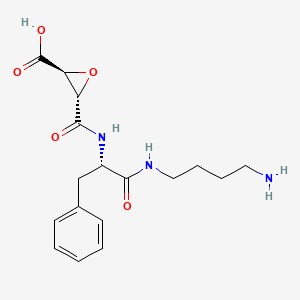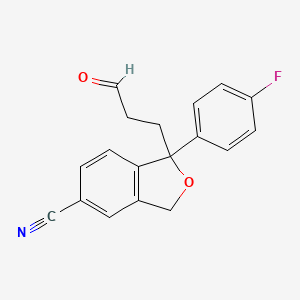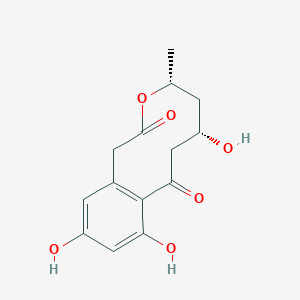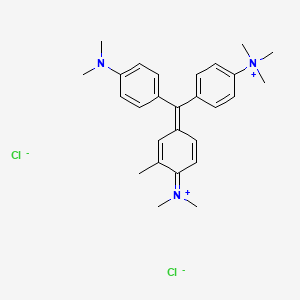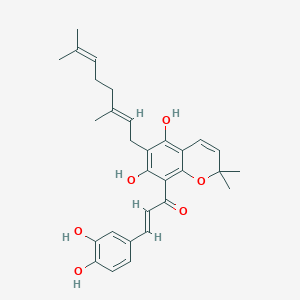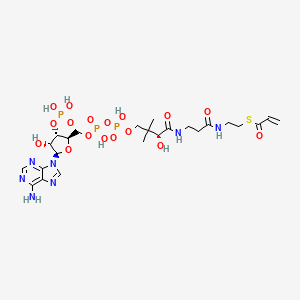
2-MeOEMATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxyestrone-3-O-sulfamate: (abbreviated as 2-MeOEMATE) is a sulfamoylated derivative of estrone. It has garnered interest due to its potential as an anticancer agent. Unlike its parent compound, 2-methoxyestrone, this compound exhibits remarkable effects on breast cancer cells both in vitro and in vivo .
Preparation Methods
Synthetic Routes:: The synthesis of 2-MeOEMATE involves introducing a sulfamate group at the 3-O position of 2-methoxyestrone. Specific synthetic routes may vary, but the sulfamoylation step is crucial.
Reaction Conditions:: The sulfamoylation reaction typically employs suitable reagents (such as sulfamoyl chlorides) under controlled conditions. Detailed protocols are available in scientific literature.
Industrial Production:: While not widely used industrially, this compound’s potential as an anticancer agent warrants further investigation for large-scale production.
Chemical Reactions Analysis
Reactions:: 2-MeOEMATE undergoes various reactions, including:
Oxidation: It can be oxidized under specific conditions.
Reduction: Reduction of the sulfamate group may yield other derivatives.
Substitution: Substitution reactions at different positions are possible.
Sulfamoylation: Sulfamoyl chlorides or other sulfamoylating agents.
Oxidation: Oxidizing agents like peracids.
Reduction: Reducing agents such as hydrides.
Substitution: Appropriate nucleophiles.
Major Products:: The major products depend on the specific reaction conditions. These could include various sulfamoylated estrone derivatives.
Scientific Research Applications
2-MeOEMATE has been studied extensively:
Breast Cancer: It induces G2-M cell cycle arrest and apoptosis in breast cancer cells.
In Vivo Efficacy: It regresses breast tumors in intact rats.
Anticancer Potential: It surpasses the potency of endogenous estradiol metabolites.
Mechanism of Action
2-MeOEMATE’s effects involve:
Antimicrotubule Activity: It disrupts microtubule assembly, inhibiting cell division.
BCL-2 and BCL-X (L) Phosphorylation: Implicated in apoptosis.
p53 Expression: A tumor suppressor pathway.
Comparison with Similar Compounds
2-MeOEMATE stands out due to its sulfamoylation, which enhances its potency. Similar compounds include 2-methoxyestrone and 2-methoxyestradiol .
Properties
Molecular Formula |
C19H25NO5S |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
[(8R,9S,13S,14S)-2-methoxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfamate |
InChI |
InChI=1S/C19H25NO5S/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-17(25-26(20,22)23)16(24-2)10-14(11)12/h9-10,12-13,15H,3-8H2,1-2H3,(H2,20,22,23)/t12-,13+,15-,19-/m0/s1 |
InChI Key |
BTQHAWWINOTNQQ-QPWUGHHJSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=C(C=C34)OC)OS(=O)(=O)N |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)OC)OS(=O)(=O)N |
Synonyms |
2-MeOEMATE 2-methoxyoestrone-3-O-sulphamate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




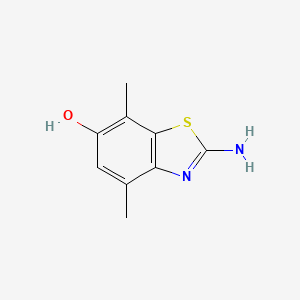
![N-[3-(3-chloro-2-methylphenyl)oxatriazol-3-ium-5-yl]methanesulfonamide](/img/structure/B1242064.png)
![3-[[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methyl]-2,5-dihydroxycyclohexa-2,5-diene-1,4-dione](/img/structure/B1242066.png)
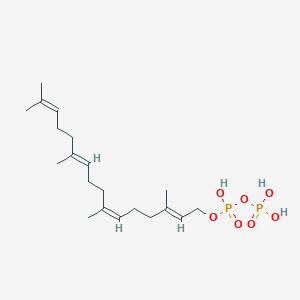
![[(1S,2S,3S,4S,5R,6S,8S,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B1242070.png)
